molecular formula C10H21O5P B14554086 Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate CAS No. 62091-98-9

Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate

Cat. No.: B14554086
CAS No.: 62091-98-9
M. Wt: 252.24 g/mol
InChI Key: UQFUCBCABSCSAW-UHFFFAOYSA-N
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Description

Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate is an organic compound with a phosphonate group. It is known for its applications in organic synthesis and as an intermediate in various chemical reactions. The compound’s structure includes a phosphonate ester, which is a key functional group in many biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate typically involves the reaction of a heptanone derivative with dimethyl phosphite. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents include dimethyl phosphite and a suitable base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The process might include continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include various phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic pathways involving phosphonates.

    Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate in their catalytic cycles. This inhibition can affect metabolic pathways and biochemical processes, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate

Uniqueness

Dimethyl (7-hydroxy-3-methyl-2-oxoheptyl)phosphonate is unique due to its specific structure, which includes a hydroxy group and a methyl group on the heptanone backbone. This structural uniqueness allows it to participate in specific reactions and interact with particular molecular targets, distinguishing it from other similar phosphonate compounds.

Properties

CAS No.

62091-98-9

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

1-dimethoxyphosphoryl-7-hydroxy-3-methylheptan-2-one

InChI

InChI=1S/C10H21O5P/c1-9(6-4-5-7-11)10(12)8-16(13,14-2)15-3/h9,11H,4-8H2,1-3H3

InChI Key

UQFUCBCABSCSAW-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCO)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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